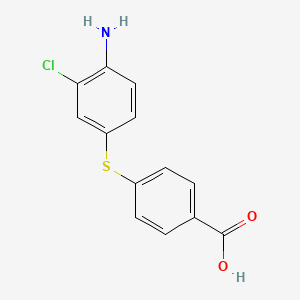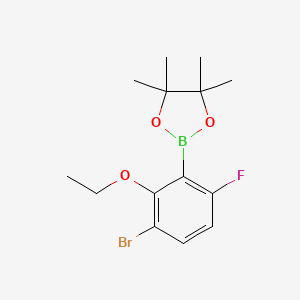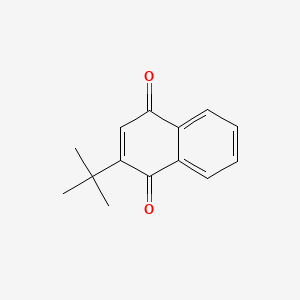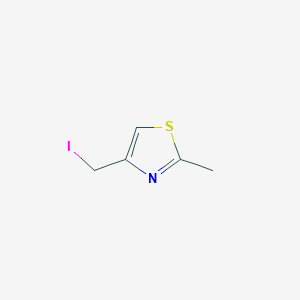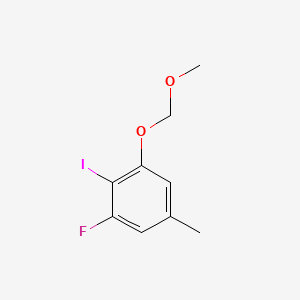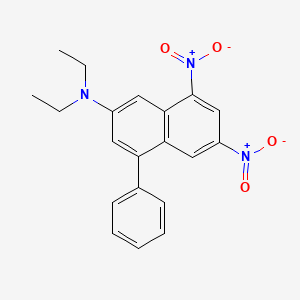
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is a chemical compound with the molecular formula C20H21N3O4 It is known for its distinctive structure, which includes a naphthalene ring substituted with nitro groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a naphthalene derivative, followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2,4-dinitroaniline: Similar structure but with a different substitution pattern on the aromatic ring.
N,N-diethyl-4-nitroaniline: Contains fewer nitro groups and a simpler structure.
N,N-diethyl-1-naphthylamine: Lacks the nitro groups but has a similar naphthalene core.
Uniqueness
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple nitro groups and a phenyl group on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51911-76-3 |
|---|---|
Formule moléculaire |
C20H19N3O4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C20H19N3O4/c1-3-21(4-2)15-10-17(14-8-6-5-7-9-14)18-12-16(22(24)25)13-20(23(26)27)19(18)11-15/h5-13H,3-4H2,1-2H3 |
Clé InChI |
XEAOAMGUXAKOSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


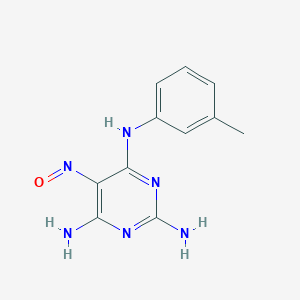

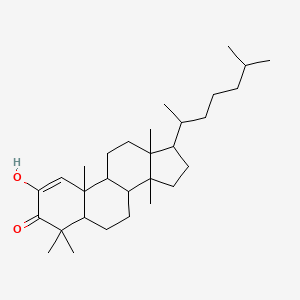
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)
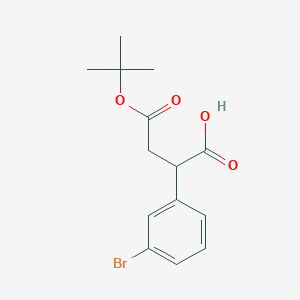
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)

